molecular formula C13H19BrN2O2S B2977121 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-13-7

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Numéro de catalogue B2977121
Numéro CAS: 952982-13-7
Poids moléculaire: 347.27
Clé InChI: GWSIQWNYGRXLNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (Tyrosine Kinase 2) enzyme. TYK2 is a member of the JAK (Janus Kinase) family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases and cancer.

Mécanisme D'action

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide inhibits the activity of TYK2, which is involved in the signaling pathways of several cytokines and growth factors. By inhibiting TYK2, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide blocks the activation of downstream signaling pathways, which can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been well-tolerated and has shown minimal toxicity. 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to reduce inflammation and suppress immune responses in preclinical models of autoimmune diseases. In cancer models, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to inhibit tumor growth and induce tumor cell death.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has good oral bioavailability, which makes it a suitable candidate for in vivo studies. However, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has some limitations, including its specificity for TYK2. It may also have off-target effects on other JAK family members, which could limit its therapeutic potential.

Orientations Futures

There are several potential future directions for research on 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. One area of focus could be on optimizing the pharmacokinetic properties of the compound to improve its efficacy in vivo. Another area of research could be on developing combination therapies that target multiple signaling pathways involved in autoimmune diseases and cancer. Additionally, further studies could be conducted to investigate the potential use of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide in other disease indications.

Méthodes De Synthèse

The synthesis of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-benzenesulfonyl chloride with 1-methylpiperidine to form the intermediate 4-bromo-N-(1-methylpiperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with methyl chloroformate to form the final product, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.

Applications De Recherche Scientifique

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown efficacy in preclinical models of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has also shown promise as a potential treatment for certain types of cancer, including breast cancer and leukemia.

Propriétés

IUPAC Name

4-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSIQWNYGRXLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.